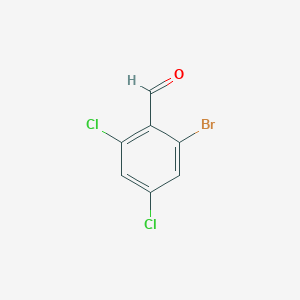

2-Bromo-4,6-dichlorobenzaldehyde

Overview

Description

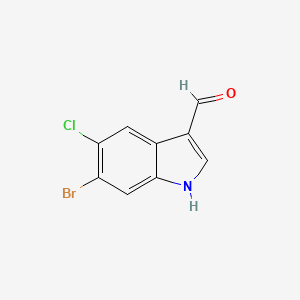

2-Bromo-4,6-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O . It has an average mass of 253.908 Da and a monoisotopic mass of 251.874420 Da . This compound is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of 2-Bromo-4,6-dichlorobenzaldehyde involves several steps. One method involves the use of Pd-Catalyzed C-H Activation, which is a type of chemical reaction that involves the breaking of a carbon-hydrogen bond and the formation of a new bond .Molecular Structure Analysis

The molecular structure of 2-Bromo-4,6-dichlorobenzaldehyde is characterized by the presence of bromine and chlorine atoms attached to a benzaldehyde group . The structure is further characterized by the presence of intramolecular and intermolecular interactions, which stabilize the crystal packing of the compound .Chemical Reactions Analysis

2-Bromo-4,6-dichlorobenzaldehyde participates in various chemical reactions. For instance, it can undergo bromination reactions facilitated by Pd-Catalyzed C-H Activation . It’s also involved in reactions with other compounds, leading to the formation of new products .Physical And Chemical Properties Analysis

2-Bromo-4,6-dichlorobenzaldehyde is a solid compound . It has a molecular weight of 253.91 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications

Infrared Spectroscopy

2-Bromo-4,6-dichlorobenzaldehyde: has been studied for its infrared spectral data, which is crucial for understanding molecular vibrations and compound-solvent interactions . This compound’s IR spectra can reveal details about its functional groups and their behavior in different solvents, which is essential for qualitative and quantitative analysis in both organic and inorganic chemistry.

Pharmaceutical Chemistry

In the pharmaceutical industry, derivatives of benzaldehyde, like 2-Bromo-4,6-dichlorobenzaldehyde , are used to design compounds that increase the oxygen affinity of human hemoglobin and inhibit sickle erythrocytes . This application is significant for developing treatments for conditions like sickle cell anemia.

Antimicrobial and Antioxidant Properties

Substituted chalcones obtained from benzaldehyde derivatives exhibit antimicrobial and antioxidant properties . These characteristics are valuable for developing new medications and preservatives.

Solvent Effect Studies

The compound is used in research to study the solvent effect on carbonyl stretching vibration . Understanding this effect is important for predicting and controlling reactions in various solvents, which is a key aspect of chemical synthesis and analysis.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-bromo-4,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAPSKIUGCNLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-dichlorobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)